
1,4-Dithiane 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiane 1,4-dioxide is an organosulfur compound with the molecular formula C4H8O2S2 It is a derivative of 1,4-dithiane, where the sulfur atoms are oxidized to sulfoxides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiane 1,4-dioxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (CH3COOH) as a solvent . The reaction typically proceeds at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as alkyl halides or Grignard reagents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 1,4-Dithiane.
Substitution: Alkylated or arylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,4-Dithiane 1,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecular architectures.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-dithiane 1,4-dioxide involves its ability to undergo various chemical transformations. The sulfoxide groups can participate in oxidation-reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,4-Dithiane 1,4-dioxide can be compared to other similar compounds such as:
1,3-Dithiane: Another organosulfur compound with different reactivity and applications.
1,4-Dithiane: The non-oxidized form of this compound, which has different chemical properties.
Sulfolane: A related compound with a sulfone group, used as a solvent and in various chemical processes.
Propiedades
Número CAS |
57983-04-7 |
|---|---|
Fórmula molecular |
C4H8O2S2 |
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
1,4-dithiane 1,4-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-7-1-2-8(6)4-3-7/h1-4H2 |
Clave InChI |
XGISLVMWAFEKFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CCS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


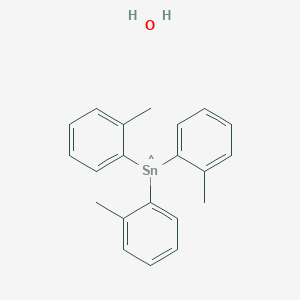
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
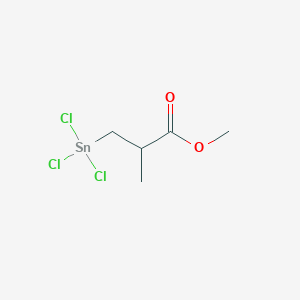
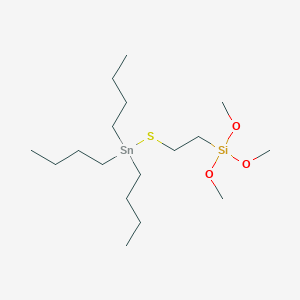
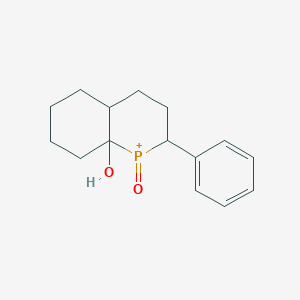
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
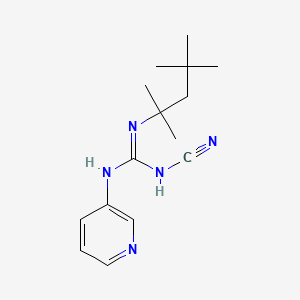
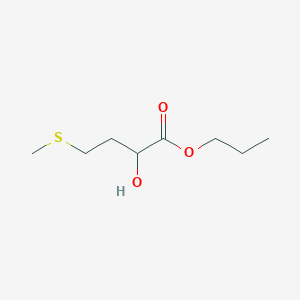
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

